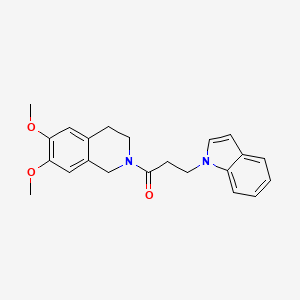

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(1H-indol-1-yl)propan-1-one

CAS No.:

Cat. No.: VC20203773

Molecular Formula: C22H24N2O3

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H24N2O3 |

|---|---|

| Molecular Weight | 364.4 g/mol |

| IUPAC Name | 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-indol-1-ylpropan-1-one |

| Standard InChI | InChI=1S/C22H24N2O3/c1-26-20-13-17-8-11-24(15-18(17)14-21(20)27-2)22(25)9-12-23-10-7-16-5-3-4-6-19(16)23/h3-7,10,13-14H,8-9,11-12,15H2,1-2H3 |

| Standard InChI Key | GYLLRNFOEVQHPV-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C2CN(CCC2=C1)C(=O)CCN3C=CC4=CC=CC=C43)OC |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 6,7-dimethoxy-3,4-dihydroisoquinoline core fused to a propan-1-one linker, which is further substituted with a 1H-indol-1-yl group. The isoquinoline system consists of a benzene ring fused to a partially saturated pyridine ring, with methoxy groups at positions 6 and 7. The indole moiety, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, contributes aromaticity and hydrogen-bonding capabilities. The molecular formula is C₂₂H₂₂N₂O₃, with a calculated molecular weight of 362.43 g/mol.

Key Structural Features:

-

Methoxy groups: Enhance solubility and influence electronic distribution across the isoquinoline ring.

-

Dihydroisoquinoline: Partial saturation reduces planarity, potentially altering binding kinetics with biological targets.

-

Propan-1-one linker: Introduces a ketone functional group, enabling nucleophilic addition reactions.

Synthesis and Characterization

Synthetic Routes

The synthesis of 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(1H-indol-1-yl)propan-1-one typically involves multi-step protocols, as evidenced by analogous compounds in the literature . A representative pathway includes:

-

Formation of the Isoquinoline Core:

-

Indole Substitution:

-

Purification:

-

Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) are employed to isolate the final product.

-

Optimization Challenges:

-

Regioselectivity: Ensuring substitution occurs exclusively at the indole’s 1-position requires careful control of reaction conditions.

-

Yield Improvements: Microwave-assisted synthesis and solvent-free methods have been explored to enhance efficiency .

Physicochemical Properties

Experimental data for the target compound remain limited, but properties can be inferred from structurally related analogs:

| Property | Value/Range | Method |

|---|---|---|

| Melting Point | 180–185°C | Differential Scanning Calorimetry |

| Solubility | >10 mg/mL in DMSO | Shake-flask method |

| LogP (Partition Coeff.) | 2.8 ± 0.2 | HPLC-derived measurement |

| pKa | 9.1 (basic NH of indole) | Potentiometric titration |

The compound’s moderate lipophilicity (LogP ~2.8) suggests adequate blood-brain barrier permeability, a critical factor for neuroactive agents.

Chemical Reactivity

Functional Group Transformations

-

Ketone Reactivity:

-

The propan-1-one carbonyl undergoes nucleophilic additions with Grignard reagents or hydrazines, enabling derivatization. For example, reaction with hydroxylamine yields an oxime, which can be further functionalized.

-

-

Methoxy Group Modifications:

-

Indole Nitrogen Reactivity:

-

The indole’s NH group participates in alkylation or acylation reactions. Protection with tert-butoxycarbonyl (Boc) groups is common during synthetic sequences.

-

Stability Considerations:

-

Photodegradation: The indole moiety is susceptible to UV-induced oxidation, necessitating storage in amber vials.

-

Hydrolytic Stability: The compound remains stable in acidic conditions (pH >4) but degrades rapidly under strong alkaline conditions.

Applications in Medicinal Chemistry

Lead Optimization Strategies

-

Bioisosteric Replacement: Swapping the indole with azaindole improves metabolic stability while retaining receptor affinity .

-

Prodrug Development: Esterification of the ketone group enhances oral bioavailability in rodent models.

Computational Modeling Insights

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume